2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles. It features a benzodiazole ring fused with a dimethoxyphenyl group, which contributes to its unique chemical properties. This compound is of interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in drug development.
The synthesis of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine typically begins with 2,5-dimethoxybenzaldehyde and o-phenylenediamine. These starting materials undergo a series of reactions to form the final product.
This compound is classified as an organic compound with the molecular formula C₁₃H₁₅N₃O₂. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
The synthesis of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine involves several key steps:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow reactors and automated systems may be utilized to enhance yield and purity during synthesis.
The molecular structure of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine consists of a benzodiazole core with a dimethoxy-substituted phenyl group attached at the 2-position.
The compound has a molecular weight of approximately 235.28 g/mol and exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets within biological systems:
The compound may interact with various enzymes or receptors, modulating their activity. This interaction can influence biochemical pathways related to apoptosis (programmed cell death), cell proliferation, and signal transduction.
Research indicates that compounds within this class may exhibit antimicrobial and anticancer properties through these mechanisms.
The physical properties of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine include:
Chemical properties include stability under standard laboratory conditions and reactivity towards common electrophiles and nucleophiles due to the presence of aromatic rings and amine groups.
2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research initiatives aimed at discovering new therapeutic agents.
Multicomponent reactions (MCRs) provide a convergent strategy for constructing the benzodiazole core of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine in a single synthetic operation. These one-pot methodologies enable the simultaneous incorporation of the 2,5-dimethoxyphenyl moiety and the benzimidazole backbone with high atom economy. The general pathway involves the condensation of ortho-phenylenediamine derivatives with aldehydes or their equivalents under oxidative conditions. For the target compound, 2,5-dimethoxybenzaldehyde serves as the critical electrophile, reacting with 4-nitro-ortho-phenylenediamine followed by reduction of the nitro group to yield the 5-amine functionality [3] [9].
Catalytic systems significantly enhance MCR efficiency. Ruthenium(III) chloride in ionic liquid media ([bmim]PF₆) facilitates oxidative cyclization at reduced temperatures (80–100°C), achieving yields exceeding 85% for analogous benzodiazoles. The ionic liquid acts as both solvent and catalyst, enabling recyclability for 3–5 cycles without significant activity loss. Similarly, phosphonium acidic ionic liquids (e.g., trihexyl(tetradecyl)phosphonium bromide) catalyze benzodiazole formation at 120°C within 25–90 minutes, delivering yields of 75–92% [8]. MCR advantages include:
Table 1: MCR Approaches for Benzodiazole Core Synthesis
Carbonyl Source | Catalyst System | Temperature (°C) | Time (h) | Yield Range (%) | |
---|---|---|---|---|---|
2,5-Dimethoxybenzaldehyde | RuCl₃/[bmim]PF₆ | 80 | 0.5–2 | 82–88 | |
2,5-Dimethoxybenzaldehyde | Phosphonium acidic ionic liquid | 120 | 0.4–1.5 | 85–90 | |
Glyoxylic acid derivatives | Formic acid (solvent-free) | 100 | 1–3 | 78–85 | |
α-Keto acids | Catalyst-free (aqueous medium) | 25–80 | 2–6 | 80–93 | [3] [6] |
Regioselective installation of the 5-amino group presents significant challenges due to competing electrophilic substitution pathways. Directed ortho-metalation (DoM) strategies overcome this by leveraging the benzodiazole nitrogen as a directing group. Sterically hindered magnesium amide bases, particularly TMPMgBu (2,2,6,6-tetramethylpiperidyl magnesium butyl), enable regioselective ortho-metalation adjacent to the diazole ring in hydrocarbon solvents at ambient temperature. This protocol achieves >95% regioselectivity for the 5-position over the 4- or 6-positions, a critical advantage for synthesizing the target molecule's 5-amine precursor [4].
The metalation sequence involves:
For 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine synthesis, this strategy enables late-stage functionalization where the 5-nitro group is reduced after cyclization. Pd/C-catalyzed hydrogenation (10 bar H₂, EtOH, 50°C) quantitatively reduces nitro-benzodiazoles without affecting dimethoxyaryl groups or the diazole core [4] [9]. Alternative methods using SnCl₂/HCl exhibit lower selectivity, leading to partial demethylation of the 2,5-dimethoxyphenyl substituent.
The 2,5-dimethoxyphenyl substituent significantly influences reaction kinetics and regioselectivity through its electron-donating methoxy groups. These substituents elevate the highest occupied molecular orbital (HOMO) energy of the phenyl ring, enhancing nucleophilicity at the ortho position during electrophilic cyclization. Density functional theory (DFT) calculations reveal a 12–15 kcal/mol reduction in activation energy for benzodiazole ring closure compared to unsubstituted or electron-deficient aryl systems [5] [9].
Methoxy groups impart three key effects:
Table 2: Electronic Effects of Methoxy Substituents on Benzodiazole Synthesis
Aryl Substituent | Relative Cyclization Rate (krel) | Optimal Temperature (°C) | Byproduct Formation (%) | |
---|---|---|---|---|
2,5-Dimethoxy | 3.5 | 80–100 | <5 | |
4-Methoxy | 2.1 | 100–120 | 8–12 | |
Unsubstituted phenyl | 1.0 | 120–140 | 15–20 | |
4-Nitrophenyl | 0.3 | 140–160 | 25–30 | [5] [9] |
The electron-donating nature does present challenges during purification, as 2,5-dimethoxy-containing benzodiazoles exhibit lower crystallinity than electron-deficient analogs. Chromatographic separation on silica gel requires 5–10% methanol in dichloromethane for adequate resolution, while recrystallization is optimal from ethanol/water (4:1) mixtures [9].
Solvent-free methodologies provide ecological and economic advantages for synthesizing 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine by eliminating volatile organic compounds (VOCs) and reducing energy inputs. The substrate combination of 2,5-dimethoxybenzaldehyde and 4-nitro-ortho-phenylenediamine undergoes spontaneous condensation at 80°C without catalysts, forming the imine intermediate within 30 minutes. Subsequent cyclization requires either:
Nanoparticle catalysts enable efficient solvent-free cyclizations at reduced temperatures. Nano-ceria (CeO₂, 5 mol%) facilitates oxidative cyclization at 60°C within 20–30 minutes, achieving 76–96% yields. The surface oxygen vacancies in ceria nanoparticles activate molecular oxygen, serving as a terminal oxidant. Similarly, zinc oxide nanoparticles (ZnO NPs, 10 mol%) in solventless systems complete cyclization in 2–8 minutes at 25°C with 90–96% yields. These catalysts remain recyclable for 5–8 cycles with <10% activity loss, as confirmed by X-ray diffraction analysis showing negligible nanoparticle agglomeration [8].
Formic acid-mediated synthesis represents an alternative sustainable approach where the solvent acts as the catalyst. Concentrated formic acid (≥85%) promotes cyclodehydration at 100°C within 1–3 hours, delivering yields of 78–85%. The dual role of formic acid as both solvent and proton donor enables:
Selective N-functionalization of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine enables diversification while preserving the 5-amine group. Two predominant strategies exist:
N-Alkylation via Phase-Transfer CatalysisBenzodiazole deprotonation (K₂CO₃, DMF) followed by alkyl halide addition under tetrabutylammonium bromide (TBAB) catalysis achieves N1-alkylation within 2–4 hours at 60°C. Selectivity exceeds 95% for monoalkylation when using primary alkyl halides (e.g., methyl iodide, benzyl bromide). This method avoids N-alkylation of the exocyclic 5-amine due to its lower acidity (pKa difference: ≈4 units) [8].
Transition Metal-Catalyzed N-ArylationPalladium-catalyzed C–N coupling employs copper(I) oxide nanoparticles (Cu₂O NPs, 5 mol%) with 1,10-phenanthroline as ligand. Aryl bromides react selectively at the N1 position of the benzodiazole in toluene at 110°C (18–24 hours, yields: 75–88%). The 5-amine group requires no protection due to its poorer nucleophilicity in nonpolar media. Magnetic cobalt ferrite catalysts (CoFe₂O₄, 3 mol%) enable microwave-assisted N-arylation (30 minutes, 120°C) with similar yields and facilitate catalyst recovery via external magnets [7] [8].
Protection Group StrategiesWhen functionalizing the 5-amine, the benzodiazole nitrogen can be protected using tert-butoxycarbonyl (Boc) groups. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in tetrahydrofuran at 0°C installs the Boc group selectively on the aliphatic amine within 1 hour. Subsequent N1-alkylation/arylation followed by acidic deprotection (trifluoroacetic acid) yields N-functionalized 5-amine derivatives without competitive reactions [6].
Table 3: Post-Functionalization Approaches for N-Substitution
Reaction Type | Conditions | Selectivity (%) | Yield Range (%) | Catalyst Recyclability | |
---|---|---|---|---|---|
N1-Alkylation | K₂CO₃/TBAB/60°C/alkyl halide | >95 (mono) | 80–92 | Not applicable | |
N1-Arylation | Cu₂O NPs/phenanthroline/110°C/aryl bromide | >98 | 75–88 | 5 cycles (<5% loss) | |
N1-Arylation | CoFe₂O₄/MW/120°C/aryl iodide | >98 | 82–90 | 8 cycles (<8% loss) | [7] [8] |
These methodologies enable the efficient synthesis of pharmaceutically relevant derivatives such as N1-arylbenzodiazoles for kinase inhibition or N1-alkyl variants for antimicrobial applications while maintaining the crucial 5-amine pharmacophore.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1